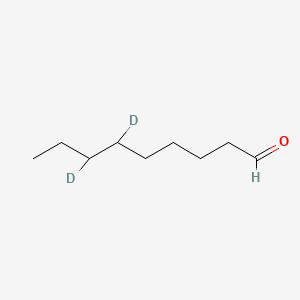Nonanal-d2
CAS No.:
Cat. No.: VC16583348
Molecular Formula: C9H18O
Molecular Weight: 144.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H18O |
|---|---|
| Molecular Weight | 144.25 g/mol |
| IUPAC Name | 6,7-dideuteriononanal |
| Standard InChI | InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h9H,2-8H2,1H3/i3D,4D |
| Standard InChI Key | GYHFUZHODSMOHU-NMQOAUCRSA-N |
| Isomeric SMILES | [2H]C(CC)C([2H])CCCCC=O |
| Canonical SMILES | CCCCCCCCC=O |
Introduction
Structural and Chemical Characteristics of Nonanal-d2
Nonanal-d2 (6,7-dideuteriononanal) is structurally analogous to nonanal, a nine-carbon aldehyde with the formula CHO. The substitution of two hydrogen atoms with deuterium at specific positions confers distinct physicochemical properties. The isotopic labeling alters the compound’s vibrational modes and mass spectral signatures, which are critical for detection in complex biological matrices .
Molecular Properties
-
Molecular Formula: CHO
-
Molecular Weight: 144.25 g/mol (vs. 142.24 g/mol for nonanal)
-
IUPAC Name: 6,7-dideuteriononanal
-
Isomeric SMILES: [2H]C(CC)C([2H])CCCCC=O
The presence of deuterium increases the molecular weight marginally but significantly impacts the compound’s behavior in mass spectrometry, where deuteration reduces fragmentation and enhances signal resolution.
Synthesis and Production Methods
The synthesis of Nonanal-d2 typically involves deuteration of nonanal through hydrogen-deuterium exchange reactions. Common methodologies include:
Acid-Catalyzed Exchange
Deuterium incorporation is achieved using acidic deuterated solvents (e.g., DO or CDOD) under reflux conditions. This method targets labile hydrogens adjacent to carbonyl groups, ensuring selective deuteration at the 6th and 7th positions.
Catalytic Deuteration
Heterogeneous catalysts like palladium or platinum facilitate H/D exchange in the presence of deuterium gas. This approach is preferred for industrial-scale production due to higher yields and isotopic purity.
Industrial synthesis employs high-pressure reactors and advanced purification techniques, such as fractional distillation and chromatography, to achieve >98% isotopic enrichment.
Applications in Metabolic and Biochemical Research
Nonanal-d2 serves as a tracer in studies of lipid oxidation and metabolic pathways. Its deuterium labels enable researchers to distinguish endogenous compounds from exogenous sources in complex biological systems .
Lipid Oxidation Studies
Nonanal-d2 is used to investigate the breakdown of ω-6 unsaturated fatty acids, which produce reactive aldehydes like 4-hydroxy-2-nonenal (HNE) . By incorporating deuterium, researchers track the formation and adduction of these aldehydes to proteins and DNA, elucidating mechanisms of oxidative stress .
Biomarker Discovery
In exhaled breath analysis, Nonanal-d2 has been identified as a volatile organic compound (VOC) biomarker for cystic fibrosis. Its elevated levels correlate with disease progression, offering a non-invasive diagnostic tool.
Analytical Techniques for Detection and Quantification
Mass Spectrometry (MS)
Nonanal-d2 is detected using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS). The deuterium labels produce distinct mass shifts (e.g., +2 Da), enabling precise quantification in biological samples .
Nuclear Magnetic Resonance (NMR)
Deuterium NMR (H NMR) provides insights into the compound’s spatial arrangement and interaction with biomolecules. The quadrupolar moment of deuterium allows for detailed kinetic studies of metabolic pathways.
Health Implications and Clinical Relevance
Oxidative Stress and Chronic Diseases
Nonanal-d2 adducts with proteins and DNA are biomarkers of oxidative damage in conditions like atherosclerosis and neurodegenerative diseases. Studies link these adducts to impaired cellular function and chronic inflammation .
Respiratory Diagnostics
In cystic fibrosis, Nonanal-d2 levels in exhaled breath correlate with neutrophil activity and airway inflammation. This finding underscores its potential as a real-time monitoring tool for pulmonary diseases.
Future Research Directions
Advanced Diagnostic Tools
Developing portable GC-MS devices for point-of-care breath analysis could revolutionize non-invasive diagnostics for respiratory and metabolic disorders.
Therapeutic Targeting
Inhibiting aldehyde-protein adduct formation using scavengers like hydralazine may mitigate oxidative damage in chronic diseases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume